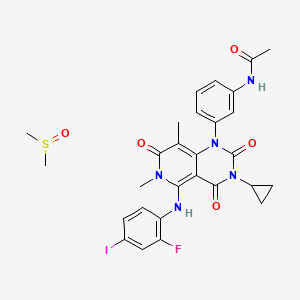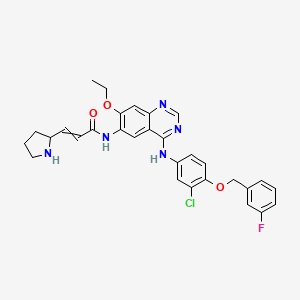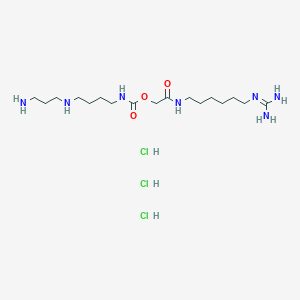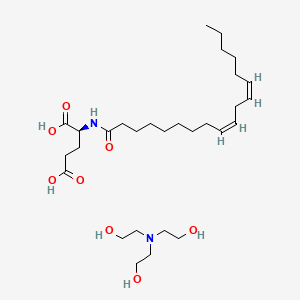
UAMC-3203
Übersicht
Beschreibung
UAMC-3203: is a chemical compound with the following properties:
Wissenschaftliche Forschungsanwendungen
Chemistry: UAMC-3203 is primarily studied in the context of ferroptosis research, contributing to our understanding of lipid metabolism and oxidative stress.
Biology: Researchers investigate its impact on cell survival, lipid homeostasis, and iron metabolism.
Medicine: this compound holds promise as a potential therapeutic target for diseases involving ferroptosis dysregulation.
Industry: While not directly used in industry, its study informs drug development and disease treatment strategies.
Wirkmechanismus
Molecular Targets: UAMC-3203 likely targets components involved in lipid peroxidation, iron handling, and ROS regulation.
Pathways: It affects pathways related to lipid metabolism, glutathione peroxidase 4 (GPX4) activity, and iron transport.
Biochemische Analyse
Biochemical Properties
UAMC-3203 has been shown to inhibit ferroptosis in IMR-32 neuroblastoma cells with an IC50 value of 10 nM . It interacts with enzymes, proteins, and other biomolecules involved in the regulation of ferroptosis, such as glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation .
Cellular Effects
This compound has been found to have a positive effect on various types of cells and cellular processes. For instance, it has been shown to reduce the loss and demyelination of neurons, restrain the activation and proliferation of astrocytes and microglia, and decrease the secretion of related inflammatory cytokines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by inhibiting the process of ferroptosis, a form of cell death that is driven by iron-dependent lipid peroxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time. For example, a this compound solution (100 µM) was found to be stable for up to 30 days at 4 °C, 37 °C, and room temperature .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to significantly reduce plasma lactate dehydrogenase levels in mice when administered at a dose of 20 µmol/kg .
Metabolic Pathways
This compound is involved in the metabolic pathways related to ferroptosis. It interacts with enzymes such as GPX4 and affects metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After administration, it is rapidly removed from the blood and enters various tissues. Significant levels of this compound have been detected in tissues such as the liver, kidneys, and lungs .
Vorbereitungsmethoden
Synthetic Routes: Detailed synthetic routes for UAMC-3203 are not widely available in the literature. it is synthesized using specific chemical reactions.
Reaction Conditions: Unfortunately, specific reaction conditions are not publicly disclosed.
Industrial Production: Information regarding industrial-scale production methods is limited.
Analyse Chemischer Reaktionen
Reactions Undergone: UAMC-3203 may undergo various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in ferroptosis research include lipid peroxidation inducers (such as erastin), iron chelators, and antioxidants.
Major Products: The major products resulting from this compound reactions are not explicitly reported.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: UAMC-3203’s uniqueness lies in its potent ferroptosis inhibition.
Similar Compounds: Other ferroptosis inhibitors include Fer-1 (Ferrostatin-1), Erastin, RSL3, and Liproxstatin-1
Eigenschaften
IUPAC Name |
3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O2S/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSVXKJIVUNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-](/img/structure/B611449.png)
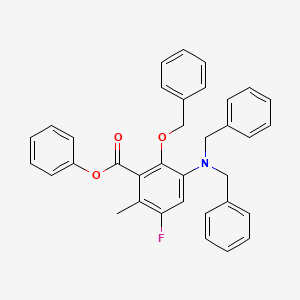
![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)
![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)

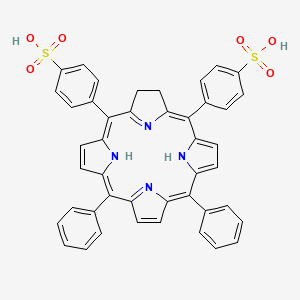

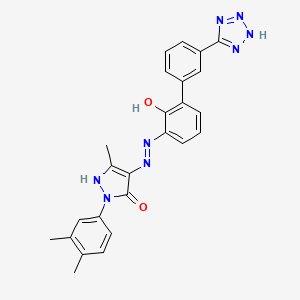
![7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide](/img/structure/B611462.png)
